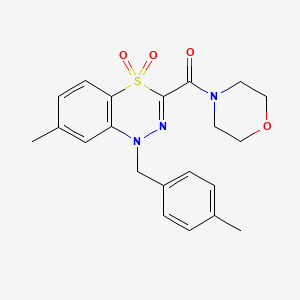

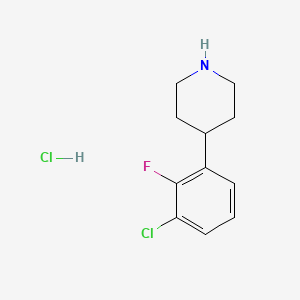

![molecular formula C22H14N4O B3016840 2-((6H-吲哚[2,3-b]喹喔啉-6-基)甲基)苯并[d]恶唑 CAS No. 111756-98-0](/img/structure/B3016840.png)

2-((6H-吲哚[2,3-b]喹喔啉-6-基)甲基)苯并[d]恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

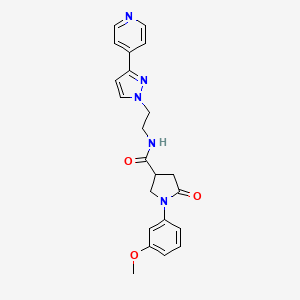

“2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole” is a complex organic compound that has been studied for its potential biological properties . It is a derivative of 6H-indolo[2,3-b]quinoxaline, which is known to exhibit a wide range of biological properties .

Synthesis Analysis

The synthesis of this compound involves a multi-step protocol starting from isatin . In one study, a series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized . Another method involved an annulation reaction of indoles with 2-vinylanilines in the presence of iodine through a cascade intermolecular nucleophilic substitution and intramolecular cyclization .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound largely depend on its functional groups and the conditions under which the reactions are carried out. For instance, it was found that the presence of a substituent at position 9 of 6H-indolo[2,3-b]quinoxaline does not significantly affect the yield of the reaction products .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its mass can be determined using mass spectrometry .科学研究应用

Antiviral Agents

Compounds in the 6H-indolo[2,3-b]quinoxaline series, including our subject compound, have been actively studied for their antiviral properties. They have shown high activity against viruses such as the herpes simplex virus type 1 , chickenpox virus , and cytomegalovirus . This makes them potential candidates for developing new antiviral medications, especially considering the ongoing need for novel treatments due to viral resistance.

Antibacterial Properties

The structural analogs of 6H-indolo[2,3-b]quinoxaline have also been explored for their antibacterial capabilities. The search for new biologically active compounds is crucial as pathogenic microorganisms continue to acquire resistance to existing medicines . These compounds could lead to new classes of antibiotics.

Anticancer Activity

The natural cytotoxic agent ellipticine , isolated from Ochrosia elliptica , is structurally similar to 6H-indolo[2,3-b]quinoxaline . It can non-covalently bind to DNA molecules, which is a property that can be exploited in cancer treatment. Although modifications to the structure can lead to a decrease in cytotoxic effects, certain types of cancer, like Burkitt lymphoma , remain sensitive to these compounds .

Interferon Induction

Some derivatives of 6H-indolo[2,3-b]quinoxaline have been described to have high interferon-inducing activity with low toxicity. This property is significant for the therapeutic modulation of the immune response, particularly in viral infections and certain immune disorders .

Synthesis of Biologically Active Compounds

The compound can be used to synthesize a range of biologically active molecules. For instance, a series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by reacting various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones . These synthesized compounds have potential applications in medicinal chemistry due to their biological activities .

Optoelectronic Applications

Beyond medicinal chemistry, indolo[2,3-b]quinoxaline derivatives are used in materials science, particularly in optoelectronics. They serve as sensitizers, semiconductors, light-emitting, and sensor materials in various optoelectronic devices . This broadens the scope of applications for the compound, extending its utility to the field of electronics and device engineering.

未来方向

Given the interesting biological properties of 6H-indolo[2,3-b]quinoxalines, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of various diseases.

作用机制

Target of Action

The primary target of the compound 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole, also known as 2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole, is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound exerts its action predominantly through DNA intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, causing disruption in the normal functioning of the DNA. This disruption can lead to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .

Biochemical Pathways

It is known that various 6-substituted 6h-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and indian vesiculovirus . In addition, high interferon-inducing activity with low toxicity is described for some 6-substituted 6H-indolo[2,3-b]quinoxalines .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. By intercalating into the DNA structure, the compound disrupts normal DNA function, which can lead to cell death, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

属性

IUPAC Name |

2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O/c1-5-11-18-14(7-1)21-22(25-16-9-3-2-8-15(16)24-21)26(18)13-20-23-17-10-4-6-12-19(17)27-20/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLKUQRRBYSCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

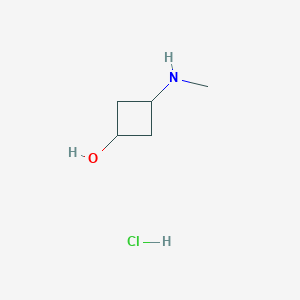

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)

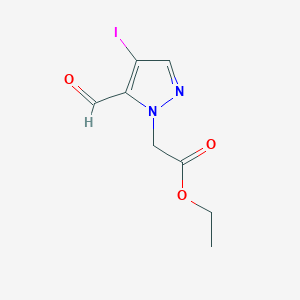

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

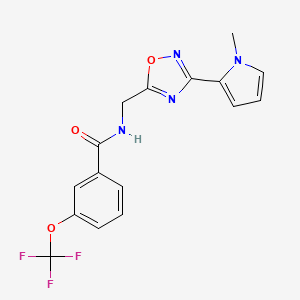

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)